4-Phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
4-Phenyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C15H15N . It is a solid substance at room temperature . The compound has a molecular weight of 209.29 g/mol .
Synthesis Analysis
A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed, which gave chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols . Another synthetic approach involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI string of 4-Phenyl-1,2,3,4-tetrahydroquinoline isInChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2
. The Canonical SMILES is C1CNC2=CC=CC=C2C1C3=CC=CC=C3
. Chemical Reactions Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines involves several reactions including reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Physical And Chemical Properties Analysis
4-Phenyl-1,2,3,4-tetrahydroquinoline has a molecular weight of 209.29 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 209.120449483 g/mol . The Topological Polar Surface Area is 12 Ų .Scientific Research Applications
Medicinal Chemistry
THIQ analogs, including 4-Phenyl-1,2,3,4-tetrahydroquinoline, have garnered a lot of attention in the medicinal chemistry field due to their diverse biological activities . They have been used in the development of novel drugs with potent biological activity .
Biological Activities
These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of treatments for these conditions.
Structural-Activity Relationship (SAR) Studies
THIQ analogs are often used in SAR studies to understand the relationship between the structure of a drug and its biological activity . This helps in the design of more effective drugs.
Antibacterial Property
Specific THIQ analogs have shown antibacterial properties against certain pathogenic bacterial strains . This suggests potential use in the development of new antibiotics.
Synthetic Strategies
THIQ analogs are also used in synthetic strategies for constructing core scaffolds in chemical compounds . This is important in the field of synthetic chemistry.
Catalyst in Chemical Reactions
In some chemical reactions, THIQ analogs can act as catalysts . For example, changing the catalyst to a THIQ analog can dramatically reduce certain pathways in a reaction .
Safety and Hazards
Future Directions
The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-1,2,3,4-tetrahydroquinoline is the autophagy process in liver cells . Autophagy is a cellular process that involves the degradation and recycling of cellular components, and it plays a crucial role in maintaining cellular homeostasis.
Mode of Action
4-Phenyl-1,2,3,4-tetrahydroquinoline interacts with its target by inhibiting the autophagy process . This inhibition results in a decrease in the expression of autophagy-related proteins, such as Beclin-1 and LC3B .
Biochemical Pathways
The compound affects the autophagy pathway in liver cells . By inhibiting autophagy, it prevents the degradation and recycling of cellular components, which can lead to changes in cellular metabolism and function. The downstream effects of this inhibition include a decrease in liver apoptosis and a reduction in liver fibrosis .
Pharmacokinetics
It is also predicted to be an inhibitor of Cytochrome P450 1A2 and 2D6, enzymes that are involved in drug metabolism .
Result of Action
The inhibition of autophagy by 4-Phenyl-1,2,3,4-tetrahydroquinoline leads to a significant decrease in liver apoptosis and a reduction in liver fibrosis . This suggests that the compound has hepatoprotective properties, protecting the liver from damage and fibrosis .
Action Environment
The action of 4-Phenyl-1,2,3,4-tetrahydroquinoline is likely influenced by various environmental factors For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH. It is recommended to store the compound in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVNAMKBJHWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
30290-78-9 |
Source
|
Record name | 4-phenyl-1,2,3,4-tetrahydroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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